3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
CAS No.: 1936602-33-3
Cat. No.: VC2760850
Molecular Formula: C7H2ClF4NO
Molecular Weight: 227.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1936602-33-3 |
---|---|
Molecular Formula | C7H2ClF4NO |
Molecular Weight | 227.54 g/mol |
IUPAC Name | 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride |
Standard InChI | InChI=1S/C7H2ClF4NO/c8-6(14)5-4(9)1-3(2-13-5)7(10,11)12/h1-2H |
Standard InChI Key | DDUCJLPEPYHEET-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F |
Canonical SMILES | C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride contains a pyridine ring with three key functional groups: a fluoro substituent at position 3, a trifluoromethyl group at position 5, and a carbonyl chloride group at position 2. The molecular formula of this compound is C₇H₂ClF₄NO, which can be derived by adding a fluoro substituent to similar compounds like 5-(trifluoromethyl)pyridine-2-carbonyl chloride. The molecular structure features a planar pyridine ring with the substituents arranged to minimize steric hindrance.
Based on analysis of related compounds, the expected molecular weight of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride would be approximately 227.55 g/mol, accounting for the additional fluorine atom compared to 5-(trifluoromethyl)pyridine-2-carbonyl chloride (which has a molecular weight of 209.55 g/mol).
Physical Properties
Although specific experimental data for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is limited, its physical properties can be reasonably predicted based on structurally similar compounds:
Property | Expected Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Common for similar carbonyl chlorides |
Color | White to off-white | Typical for similar compounds |
Melting Point | 65-75°C | Estimated from similar fluorinated derivatives |
Boiling Point | 70-80°C (at 6 mmHg) | Based on similar trifluoromethylpyridine compounds |
Density | ~1.5 g/cm³ | Estimated from fluorinated analogs |
Solubility | Soluble in organic solvents (dichloromethane, THF); insoluble in water | Based on polarity and functionality |
The presence of both the fluoro substituent and trifluoromethyl group increases the compound's lipophilicity compared to non-fluorinated analogs, which affects its solubility profile and physical properties.
Chemical Properties
The chemical reactivity of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is predominantly dictated by the carbonyl chloride functionality, which is highly reactive toward nucleophiles. This reactivity enables various transformations:
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Hydrolysis to the corresponding carboxylic acid
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Alcoholysis to form esters
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Aminolysis to produce amides
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Reaction with organometallic reagents to yield ketones
The trifluoromethyl group at position 5 affects the electronic distribution within the pyridine ring, making it electron-deficient. This electron-withdrawing effect, combined with the fluoro substituent at position 3, significantly influences the reactivity pattern of the carbonyl chloride group, typically enhancing its electrophilicity.
The pyridine nitrogen, though less nucleophilic due to the electron-withdrawing substituents, can participate in coordination chemistry with various metal centers, potentially forming catalytically active complexes similar to other pyridine derivatives .
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves multiple steps starting from appropriately substituted pyridine precursors. Based on established synthetic methods for similar compounds, several potential routes can be proposed:
Reaction Mechanisms
The conversion of the carboxylic acid to the acid chloride proceeds through nucleophilic attack of the carboxyl oxygen on the sulfur atom of thionyl chloride, followed by elimination of SO₂ and HCl:
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Initial nucleophilic attack forms a chlorosulfite intermediate
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Rearrangement and elimination of SO₂ produces the acid chloride
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Release of HCl completes the reaction
This mechanism is consistent with well-established organic chemistry principles for acid chloride formation.
Applications
Research Applications
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride serves as a valuable building block in organic synthesis, particularly in the development of:
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Heterocyclic compounds with potential biological activity
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Fluorinated ligands for coordination chemistry
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Modified peptide structures with enhanced stability
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Materials with specialized properties due to the fluorine content
The compound's reactivity makes it suitable for introducing the 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl moiety into more complex molecular architectures through various coupling reactions.
Biological Activity
Mechanisms of Action
The biological activity of compounds derived from 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride would likely be influenced by:
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The electron-withdrawing effects of the fluoro and trifluoromethyl substituents, which affect electron distribution and hydrogen bonding capabilities
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The potential for covalent binding through the carbonyl chloride (for the parent compound) or derived functionalities (for derivatives)
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The planarity of the pyridine ring, which can influence binding to protein targets
Fluorinated compounds, particularly those with trifluoromethyl groups, have been shown to interact with various enzymatic systems and can modulate protein-ligand interactions in ways that non-fluorinated analogs cannot.
Structure-Activity Relationships
The position and nature of the substituents on the pyridine ring significantly influence the biological activity of the resulting compounds:
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The fluoro substituent at position 3 can participate in hydrogen bonding as an acceptor and affects the electronic properties of the pyridine ring
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The trifluoromethyl group at position 5 enhances lipophilicity and can occupy hydrophobic pockets in protein binding sites
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Derivatives formed through transformation of the carbonyl chloride group (e.g., amides, esters) display varying biological profiles depending on the specific functionality introduced
These structure-activity relationships can be exploited in the design of targeted compounds with optimized biological properties.
Comparison with Related Compounds
Comparison with Other Fluorinated Pyridine Derivatives
The additional fluorine substituent in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride likely results in:
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Increased electron deficiency in the pyridine ring
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Higher electrophilicity of the carbonyl carbon
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Greater metabolic stability in biological systems
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Altered binding properties with potential biological targets
Structure-Property Relationships
The positioning of substituents on the pyridine ring creates distinct electronic and steric effects:
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Fluorine at the 3-position creates a dipole that influences reactivity at the 2-position
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The trifluoromethyl group at the 5-position affects the distribution of electron density throughout the ring
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The combined effect of both substituents creates a unique electronic profile that distinguishes this compound from its mono-substituted analogs
These electronic effects directly influence chemical reactivity, particularly at the carbonyl chloride functionality, which is likely more electrophilic in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride compared to less electron-deficient analogs.
Analytical Characterization
Spectroscopic Methods
Several spectroscopic techniques can be employed for the characterization of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus | Expected Chemical Shifts | Coupling Patterns |
---|---|---|
¹H NMR | 8.5-9.0 ppm (H-6), 7.5-8.0 ppm (H-4) | Complex splitting due to F and CF₃ coupling |
¹⁹F NMR | -60 to -65 ppm (CF₃), -120 to -130 ppm (3-F) | Characteristic resonances for trifluoromethyl and aromatic fluorine |
¹³C NMR | 165-170 ppm (C=O), 145-160 ppm (pyridine carbons), 120-125 ppm (q, CF₃) | Complex splitting patterns due to C-F coupling |
Infrared Spectroscopy (IR)
Key IR absorptions would include:
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1750-1780 cm⁻¹: C=O stretching (acid chloride)
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1580-1620 cm⁻¹: C=N and C=C stretching (pyridine ring)
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1100-1350 cm⁻¹: C-F stretching (trifluoromethyl and fluoro substituents)
Mass Spectrometry
Characteristic fragmentation patterns would likely include:
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Molecular ion peak at m/z 227
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Loss of Cl (m/z 192)
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Loss of COCl (m/z 164)
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CF₃⁺ fragment (m/z 69)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity assessment and quantitative analysis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride:
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HPLC: Reverse-phase conditions using C18 columns with acetonitrile/water mobile phases
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GC: Medium to high polarity columns (DB-5, DB-17) with temperature programming
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Thin-layer chromatography (TLC): Silica gel plates with hexane/ethyl acetate solvent systems
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